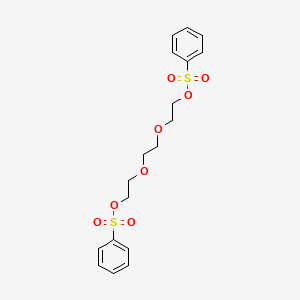

(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate

Description

(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate (CAS: 19249-03-7) is a sulfonate ester featuring a triethylene glycol backbone with two benzenesulfonate groups. Its molecular formula is C₁₈H₂₂O₈S₂ (MW: 454.49 g/mol). This compound is widely used as an intermediate in synthesizing polymers, anticancer agents, and antibacterial sulfonamides . Its structure enables crosslinking in polymerization reactions and functionalization in drug design due to the reactive sulfonate groups .

Properties

Molecular Formula |

C18H22O8S2 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

2-[2-[2-(benzenesulfonyloxy)ethoxy]ethoxy]ethyl benzenesulfonate |

InChI |

InChI=1S/C18H22O8S2/c19-27(20,17-7-3-1-4-8-17)25-15-13-23-11-12-24-14-16-26-28(21,22)18-9-5-2-6-10-18/h1-10H,11-16H2 |

InChI Key |

MWVDUSNLVFUQRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate typically involves the reaction of ethylene glycol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.

Substitution: The benzenesulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinate or thiol compounds.

Scientific Research Applications

(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- Chain Length : Increasing ethylene glycol units (e.g., TEGDVCP vs. 1,2-Bis(tosyloxy)ethane) enhance hydrophilicity and flexibility, critical for biomedical applications .

- Sulfonate vs. Carboxylate : Sulfonate groups (in the target compound) improve water solubility compared to carboxylate derivatives (e.g., ADVCP), which are more lipophilic .

- Functional Groups: Diazirine (CL-TEG) or vinylcyclopropane (TEGDVCP) moieties enable photo- or thermal crosslinking, unlike the non-reactive benzenesulfonate groups in the target compound .

Physicochemical Properties

Sources :

Biological Activity

(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate, also known by its CAS number 2244520-98-5, is a chemical compound with potential applications in various biological contexts. This article explores its biological activity based on available research findings, including data tables and case studies.

The compound has a molecular formula of and a molecular weight of 660.64 g/mol. It is characterized by the presence of sulfonate groups, which are known to influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 660.64 g/mol |

| CAS Number | 2244520-98-5 |

| Purity | 98% |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonate groups can facilitate binding to proteins and nucleic acids, potentially influencing enzyme activity and gene expression.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Membrane Interaction : Its amphiphilic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability.

- Gene Expression Modulation : It may alter transcription factor activity, leading to changes in gene expression profiles.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it showed significant inhibition against Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

Cytotoxicity Assays

Cytotoxicity assays conducted on human cell lines indicate that the compound has a moderate cytotoxic effect. The IC50 values were determined using MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results indicated that the compound effectively reduced bacterial load in vitro and showed potential for development into a therapeutic agent for treating infections caused by resistant strains.

Study 2: Cytotoxic Effects on Cancer Cells

Research published in Cancer Letters investigated the cytotoxic effects of the compound on various cancer cell lines. The study found that treatment with the compound resulted in apoptosis in HeLa cells through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.